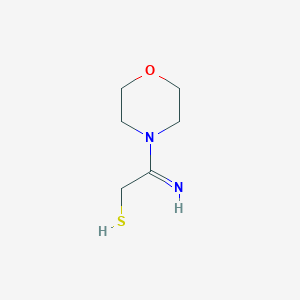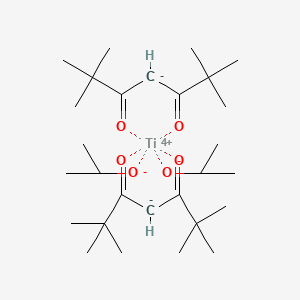![molecular formula C6H6N4 B13112210 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that features a fused ring system consisting of a triazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolo[1,5-a]pyridines under microwave conditions has been established . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of microwave irradiation and tandem reactions has been demonstrated to be effective in producing these compounds in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the use of enaminonitriles and benzohydrazides in microwave-mediated reactions has been shown to be effective .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of enaminonitriles with benzohydrazides under microwave conditions yields triazolo[1,5-a]pyridines .
Scientific Research Applications
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its potential biological activities. These compounds exhibit various pharmacological activities, including acting as enzyme inhibitors, antimicrobial agents, and anticancer agents . Additionally, they are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, modulating the activity of enzymes involved in various biological processes. For example, they have been shown to inhibit enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative pathways .
Comparison with Similar Compounds
2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine can be compared with other similar compounds, such as triazolothiadiazines and triazolopyridines. These compounds share similar structural features but differ in their biological activities and applications. For instance, triazolothiadiazines exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Triazolopyridines, on the other hand, are known for their applications in the treatment of cardiovascular disorders and type 2 diabetes .
List of Similar Compounds:- Triazolothiadiazines
- Triazolopyridines
- Pyrazolopyrimidines
- Imidazopyridines
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N4/c1-5-8-6-3-2-4-7-10(6)9-5/h2-4H,1H3 |
InChI Key |
BDPRQPDFZOVLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)











